molecular formula C17H11FN2O3 B1387310 4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid CAS No. 1170296-25-9

4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid

Cat. No.: B1387310
CAS No.: 1170296-25-9
M. Wt: 310.28 g/mol
InChI Key: WKHYZSWEHZDSCE-UHFFFAOYSA-N
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Description

The pyrimidine ring is substituted at position 2 with a 4-fluorophenyl group, while the benzoic acid moiety occupies position 4 of the pyrimidine (Figure 1) .

Properties

IUPAC Name

4-[2-(4-fluorophenyl)pyrimidin-4-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O3/c18-13-5-1-11(2-6-13)16-19-10-9-15(20-16)23-14-7-3-12(4-8-14)17(21)22/h1-10H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHYZSWEHZDSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)OC3=CC=C(C=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid typically involves the reaction of 4-fluorophenylpyrimidine with 4-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific industrial applications.

Mechanism of Action

The mechanism of action of 4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 3-{[6-(4-Fluorophenyl)-4-pyrimidinyl]oxy}benzoic Acid

Structural Differences :

  • The benzoic acid group is attached to the pyrimidine at position 3 instead of position 4.
  • Formula : C₁₇H₁₁FN₂O₃ (identical to the target compound) .

Implications :

  • Positional isomerism may alter binding affinity to biological targets (e.g., kinases) due to spatial rearrangement.
  • Solubility and crystallinity could differ due to changes in hydrogen-bonding patterns.

Simplified Analog: 4-(4-Fluorophenoxy)benzoic Acid (CAS 129623-61-6)

Structural Differences :

  • Replaces the pyrimidine ring with a single phenoxy group.
  • Formula : C₁₃H₉FO₃
  • Molecular Weight : 232.21 g/mol .

Implications :

  • The absence of a pyrimidine ring limits π-π stacking and hydrogen-bonding capabilities.

Pyrimidine Derivatives with Additional Substituents

4-[(4-{[2-(Trifluoromethoxy)phenyl]amino}pyrimidin-2-yl)amino]benzoic Acid

Structural Differences :

  • Contains a trifluoromethoxy group and an additional amino linker between pyrimidine and phenyl rings.
  • Formula : C₁₈H₁₃F₃N₄O₃
  • Molecular Weight : 406.32 g/mol .

Implications :

  • The amino linker enables hydrogen bonding with biomolecular targets.
4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic Acid

Structural Differences :

  • Substituted with a methoxyphenoxy group at pyrimidine position 2.
  • Formula : C₁₈H₁₄N₂O₄
  • Molecular Weight : 322.32 g/mol .

Implications :

  • Methoxy groups improve solubility but may reduce membrane permeability.
  • The electron-donating methoxy group could modulate electronic properties of the pyrimidine ring.

Heterocyclic Variants: Triazolopyridine Derivatives

Example : 5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yl]oxy]benzoic Acid
Structural Differences :

  • Replaces pyrimidine with a triazolopyridine core.
  • Contains a chiral pentyloxy substituent.
  • Formula: Not explicitly stated, but likely larger than 310 g/mol .

Implications :

  • The triazolopyridine ring introduces nitrogen-rich heterocyclic interactions.
  • Chiral centers may influence enantioselective binding to targets.

Biological Activity

4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{12}F_N_3O_3, with a molecular weight of approximately 285.27 g/mol. The structure features a pyrimidine ring substituted with a fluorophenyl group, linked via an ether bond to a benzoic acid moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, phenylpyrazolo[3,4-d]pyrimidine derivatives have shown promising results as dual inhibitors of EGFR and VEGFR-2, which are critical targets in cancer therapy. These compounds exhibited IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, indicating potent activity against tumor growth and induction of apoptosis in MCF-7 breast cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundTargetIC50 (µM)Mechanism
Compound 5iEGFR/VGFR20.3Inhibition of cell migration and apoptosis induction
Compound 5bEGFR3–10Selective inhibition with high target selectivity
This compoundTBDTBDTBD

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Analogous compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The mechanism often involves the inhibition of NF-kB signaling pathways, which are pivotal in the inflammatory response.

Case Studies

  • Study on MCF-7 Cells : A recent study investigated the effects of similar pyrimidine derivatives on MCF-7 cells. The results indicated significant growth inhibition and cell cycle arrest at the G2/M phase, suggesting that these compounds could be developed into effective anticancer agents .
  • Anti-inflammatory Models : In animal models, derivatives showed reduced edema and inflammation markers when administered prior to inflammatory stimuli, indicating their potential as therapeutic agents for inflammatory diseases .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Kinases : Compounds targeting EGFR and VEGFR pathways can disrupt signaling cascades that lead to cell proliferation and survival.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in treated cancer cells.
  • Anti-inflammatory Pathways : Modulation of cytokine production and inhibition of NF-kB signaling contribute to its anti-inflammatory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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